molecular formula C15H21BN2O3 B1489591 1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one CAS No. 1807699-36-0

1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one

Numéro de catalogue: B1489591
Numéro CAS: 1807699-36-0
Poids moléculaire: 288.15 g/mol
Clé InChI: FMMOIVKMCIKODP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one (CAS: 710348-69-9) is a boronate-containing heterocyclic compound with a benzimidazolone core. Its molecular formula is C₁₃H₁₇BN₂O₃, and it has a molecular weight of 260.10 g/mol . The ethyl group at the N1 position and the pinacol boronate ester at the C5 position make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing carbon-carbon bonds . The compound is typically stored under inert conditions (2–8°C) due to its sensitivity to moisture and air .

Propriétés

IUPAC Name

3-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O3/c1-6-18-12-8-7-10(9-11(12)17-13(18)19)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMOIVKMCIKODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis methods, and relevant case studies.

The molecular formula for this compound is C11H19BN2O2C_{11}H_{19}BN_{2}O_{2} with a molecular weight of approximately 222.092 g/mol. It features a boronic ester functional group that may contribute to its reactivity and biological profile. The compound's structure includes a benzimidazole moiety which is known for various pharmacological activities.

Physical Properties Table

PropertyValue
Molecular FormulaC11H19BN2O2
Molecular Weight222.092 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point322.6 ± 15.0 °C
Flash Point148.9 ± 20.4 °C
LogP1.20220

The biological activity of 1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one is largely attributed to its interaction with various biological targets:

  • Antitumor Activity : Preliminary studies suggest that compounds containing the benzimidazole structure exhibit significant antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of the boronic acid moiety may enhance the compound's ability to disrupt bacterial cell wall synthesis or interfere with enzymatic activity in pathogens.

Study on Antitumor Activity

A study published in Frontiers in Chemistry explored the synthesis and biological evaluation of various boronic acid derivatives. The findings indicated that compounds similar to 1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one exhibited promising cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations .

Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of benzimidazole derivatives against a range of bacteria and fungi. The results demonstrated that the incorporation of boron into the structure significantly enhanced antibacterial activity compared to non-boronated analogs .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound’s benzimidazolone core distinguishes it from analogs with imidazole, pyridinone, or thieno-dioxine backbones. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties
1-Ethyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one Benzimidazolone - N1: Ethyl
- C5: Pinacol boronate
260.10 Suzuki-Miyaura cross-coupling ; intermediate in drug discovery
5-Benzhydryl-1,3-dihydro-2H-benzo[d]imidazol-2-one Benzimidazolone - C5: Benzhydryl (diphenylmethyl) 282.34 Potential bioactive molecule; no boronate limits cross-coupling utility
1-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyridin-2-one Pyridinone - N1: Methyl
- C5: Pinacol boronate
251.09 Boron-containing analog for conjugation; pyridinone core alters electronic properties
5-(Tetramethyl-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine Thieno-dioxine - C5: Pinacol boronate 268.14 Electron-rich thieno-dioxine backbone may enhance charge transport in materials chemistry
1-Ethyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-imidazole Imidazole - N1: Ethyl
- C5: Pinacol boronate
222.09 Simpler core reduces steric hindrance; potential for rapid coupling reactions

Reactivity and Functional Group Analysis

  • Boronates in Cross-Coupling: The pinacol boronate group in the target compound and its pyridinone/thieno-dioxine analogs enables efficient Suzuki-Miyaura reactions .
  • Electronic Effects: The electron-deficient benzimidazolone core (due to the carbonyl group) contrasts with the electron-rich thieno-dioxine analog, which could influence regioselectivity in coupling reactions .
  • Solubility : The ethyl substituent in the target compound improves solubility in organic solvents compared to bulkier groups like benzhydryl .

Hazard and Stability Profiles

  • Target Compound : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Imidazole Analog (CAS: 2222574-16-3): No specific hazard data available, but simpler imidazole cores generally exhibit lower toxicity compared to benzimidazolones .

Méthodes De Préparation

Route via Halogenation and Miyaura Borylation

This approach involves initial halogenation (usually bromination) at the 5-position of the benzimidazol-2-one, followed by palladium-catalyzed borylation.

Procedure:

  • Halogenation:
    The N-ethyl benzimidazol-2-one is treated with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 5-position on the aromatic ring.

  • Borylation:
    The resulting 5-bromo-1-ethylbenzimidazol-2-one is subjected to Miyaura borylation using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate in an aprotic solvent (e.g., dimethylformamide or dioxane) under inert atmosphere and elevated temperature.

Key Reaction Conditions:

Step Reagents & Catalysts Solvent Temperature Time Yield (%)
Bromination NBS Dichloromethane (DCM) 0–25 °C 1–3 hours 70–85
Miyaura Borylation B2pin2, Pd(dppf)Cl2, KOAc Dioxane 80–100 °C 12–24 hours 75–90

This method is well-documented for regioselective borylation and provides good yields of the desired boronate ester.

Direct C–H Borylation

An alternative, more direct method involves iridium-catalyzed C–H borylation of the benzimidazol-2-one without prior halogenation.

Procedure:

  • The N-ethyl benzimidazol-2-one is treated with bis(pinacolato)diboron in the presence of an iridium catalyst such as [Ir(COD)(OMe)]2 combined with a bipyridine ligand.

  • The reaction is conducted in an inert solvent like cyclohexane or tetrahydrofuran (THF) at elevated temperatures (80–120 °C) under nitrogen or argon atmosphere.

Key Reaction Conditions:

Catalyst System Solvent Temperature Time Selectivity Yield (%)
[Ir(COD)(OMe)]2 + bipyridine Cyclohexane 100 °C 12–24 hours High (5-position) 60–80

This method avoids the need for halogenated intermediates and is considered more atom-economical, but may require careful optimization to achieve regioselectivity.

Research Findings and Comparative Analysis

Preparation Route Advantages Limitations Typical Yields (%)
Halogenation + Miyaura Borylation High regioselectivity; well-established protocols Requires halogenated intermediates; multi-step 75–90
Direct C–H Borylation Atom-economical; fewer steps Catalyst cost; possible lower regioselectivity 60–80
  • The halogenation followed by Miyaura borylation is the most widely used and reliable method for preparing 1-Ethyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one, providing high purity and yield.

  • Direct C–H borylation methods are emerging alternatives offering streamlined synthesis but may require more sophisticated catalyst systems and reaction optimization.

Q & A

Q. What are the key synthetic steps and conditions for preparing this compound?

The synthesis involves halogenation of the benzimidazolone core followed by Miyaura borylation to introduce the dioxaborolane group. Critical parameters include:

  • Catalysts : Pd(dba)₂ or PdCl₂(PPh₃)₄ for borylation .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
  • Temperature : 60–100°C for optimal reaction kinetics . Post-synthesis, purify via column chromatography and validate using ¹H/¹³C NMR and HRMS .

Q. Which analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm proton/carbon environments, especially the ethyl group (δ ~1.2–1.4 ppm for CH₃) and boron-linked aromatic protons (δ ~7.5–8.0 ppm) .
  • ¹¹B NMR : Verify boron coordination (δ ~28–32 ppm for dioxaborolane) .
  • HRMS : Match experimental and theoretical molecular weights (C₁₃H₁₇BN₂O₃: 260.10 g/mol) .

Q. How should this compound be stored to maintain stability?

Store under inert gas (N₂/Ar) at 2–8°C in sealed, moisture-free vials. Desiccants (e.g., silica gel) prevent hydrolysis of the dioxaborolane group .

Q. What role does the dioxaborolane moiety play in reactivity?

The boron center’s electron-deficient nature enhances electrophilic reactivity, facilitating Suzuki-Miyaura cross-couplings. Monitor reactivity via ¹¹B NMR shifts during reactions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for this compound?

  • Catalyst screening : Compare Pd(PPh₃)₄ (for aryl halides) vs. NiCl₂(dppf) (for challenging substrates) .
  • Ligand effects : Bidentate ligands (e.g., dppf) improve stability of Pd intermediates .
  • Base selection : Use K₃PO₄ for aqueous conditions or Cs₂CO₃ for anhydrous systems .
  • Kinetic monitoring : Track reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) or LC-MS .

Q. How to resolve contradictions in catalytic performance across studies?

If Pd catalysts yield inconsistent results:

  • Assess boron integrity : Hydrolysis of the dioxaborolane group (detected via ¹¹B NMR) may reduce reactivity .
  • Test Ni alternatives : Ni(COD)₂ with 2,2'-bipyridine ligands under strict anhydrous conditions .
  • Control oxygen/moisture : Use Schlenk techniques or gloveboxes to exclude air .

Q. What strategies enable regioselective functionalization of the benzimidazolone core?

  • Directing groups : Use the NH group in 1,3-dihydrobenzoimidazol-2-one to direct electrophilic substitution at the 4-position.
  • Protection/deprotection : Ethyl protection of the NH prevents side reactions; remove with TFA post-functionalization .

Q. How do solvent dielectric constants influence reaction outcomes?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates in SNAr reactions (e.g., k = 0.15 min⁻¹ in DMF at 80°C) .
  • Ethereal solvents (THF, dioxane) : Improve solubility for Pd-catalyzed couplings (yield >80% in THF vs. 65% in toluene) .

Methodological Notes

  • Contradiction Analysis : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized catalyst loading) to isolate variables .
  • Computational Tools : Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one
Reactant of Route 2
Reactant of Route 2
1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.